2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide
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Overview
Description
Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- is a chemical compound with a complex structure that includes a sulfinyl group attached to a phenylmethyl group, which is further connected to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenyl phenyl sulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the sulfoxide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler compound with an acetamide group attached to a phenyl ring.
4-Chloroacetanilide: Similar structure but lacks the sulfinyl group.
Phenylmethylsulfinylacetamide: Similar but with different substituents on the phenyl ring.
Uniqueness
Acetamide, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]- is unique due to the presence of both the sulfinyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90280-12-9 |
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Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-phenylmethyl]sulfinylacetamide |
InChI |
InChI=1S/C15H14ClNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18) |
InChI Key |
FIGLGVNEBPKAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S(=O)CC(=O)N |
Origin of Product |
United States |
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